molecular formula C12H16BrClO3 B8293054 5-Bromo-1-chloro-3-ethyl-2-(2-methoxy-ethoxymethoxy)-benzene

5-Bromo-1-chloro-3-ethyl-2-(2-methoxy-ethoxymethoxy)-benzene

Cat. No. B8293054
M. Wt: 323.61 g/mol
InChI Key: VKTZDDCOYIMMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-chloro-3-ethyl-2-(2-methoxy-ethoxymethoxy)-benzene is a useful research compound. Its molecular formula is C12H16BrClO3 and its molecular weight is 323.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-chloro-3-ethyl-2-(2-methoxy-ethoxymethoxy)-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-chloro-3-ethyl-2-(2-methoxy-ethoxymethoxy)-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16BrClO3

Molecular Weight

323.61 g/mol

IUPAC Name

5-bromo-1-chloro-3-ethyl-2-(2-methoxyethoxymethoxy)benzene

InChI

InChI=1S/C12H16BrClO3/c1-3-9-6-10(13)7-11(14)12(9)17-8-16-5-4-15-2/h6-7H,3-5,8H2,1-2H3

InChI Key

VKTZDDCOYIMMDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)Cl)OCOCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-Bromo-2-chloro-6-ethyl-phenol dissolved in THF (10 mL) was added to a cooled 0° C. suspension of NaH (0.43 g, 10.8 mmol, 60% dispersion in mineral oil) in THF (20 ml). After the addition was complete the reaction mixture was warmed up to room temperature and stirred for 30 mins. 2-Methoxyethoxymethyl chloride (1.34 mL, 11.7 mmol) was added and the reaction was stirred for 15 hours. The reaction mixture was quenched with 1N HCl and extracted with EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated to a yellow oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave the title compound as a clear oil (2.4 g, 76%). 1H NMR (400 MHz, CDCl3): δ 1.21 (t, J=7.3 Hz, 3 H), 2.70 (q, J=7.6 Hz, 2 H), 3.40 (s, 3 H), 3.61 (m, 2 H), 3.98 (m, 2 H), 5.15 (s, 2 H), 7.24 (s, 1 H), 7.37 (s, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.34 mL
Type
reactant
Reaction Step Three
Yield
76%

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